1-Isopropylcyclobutanamine
Description
1-Isopropylcyclobutanamine (CAS: 1255717-83-9) is a cyclic amine with the molecular formula C₇H₁₅N and a monoisotopic mass of 113.12045 Da . Its structure comprises a cyclobutane ring substituted with an isopropyl group and an amine functional group. The InChIKey PGQQYBBQCJFYBX-UHFFFAOYSA-N distinguishes its stereochemical identity .
This compound has garnered significant industrial interest, with 32 patents referencing its applications, likely in pharmaceuticals, agrochemicals, or materials science . Its compact cyclic structure and branched alkyl substituent may confer unique steric and electronic properties, influencing reactivity, solubility, and biological activity.
Properties
IUPAC Name |
1-propan-2-ylcyclobutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(2)7(8)4-3-5-7/h6H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQQYBBQCJFYBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314978-48-7 | |
| Record name | 1-(propan-2-yl)cyclobutan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Isopropylcyclobutanamine can be synthesized through several methods. One common approach involves the alkylation of cyclobutanamine with isopropyl halides under basic conditions. Another method includes the reductive amination of cyclobutanone with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of isopropylcyclobutanone in the presence of ammonia. This process is carried out under high pressure and temperature conditions using a suitable catalyst like Raney nickel .
Chemical Reactions Analysis
Types of Reactions
1-Isopropylcyclobutanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amides, nitriles, and carboxylic acids.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives of cyclobutanamine.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Design and Development
IPCBA is being investigated for its potential as a pharmacophore in drug design. Its unique structural features allow it to interact with biological targets effectively. Research has demonstrated that cyclic amines can enhance the bioavailability and selectivity of therapeutic agents. IPCBA's ability to form stable interactions with receptors makes it a candidate for developing new medications, particularly in treating neurological disorders and cancer .
1.2 Structure-Activity Relationship (SAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the biological activity of IPCBA derivatives. These models correlate molecular descriptors with biological properties, facilitating the design of compounds with enhanced efficacy and reduced toxicity. IPCBA's structural characteristics are analyzed to optimize its pharmacological profile .
Materials Science
2.1 Polymer Chemistry
IPCBA has applications in polymer synthesis, particularly in creating new polymeric materials with enhanced properties. The incorporation of IPCBA into polymer matrices can improve mechanical strength and thermal stability. Studies indicate that polymers modified with cyclic amines exhibit better resistance to environmental degradation, making them suitable for various industrial applications .
2.2 Coatings and Adhesives
The unique properties of IPCBA make it an excellent candidate for use in coatings and adhesives. Its ability to form strong intermolecular interactions contributes to the durability and adhesion strength of coatings applied to various substrates. Research has shown that IPCBA-based formulations can provide superior performance compared to traditional materials .
Chemical Intermediate
3.1 Synthesis of Fine Chemicals
IPCBA serves as an important intermediate in the synthesis of fine chemicals, including agrochemicals and pharmaceuticals. Its reactivity allows it to participate in various chemical reactions, leading to the formation of complex molecules that are essential in different industrial processes . The versatility of IPCBA makes it a valuable building block in organic synthesis.
3.2 Catalysis
Recent studies have explored the use of IPCBA as a catalyst or catalyst precursor in organic reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity, making it a promising candidate for developing more efficient synthetic pathways .
Case Study 1: IPCBA in Drug Development
A study evaluated IPCBA derivatives for their anticancer activity against various cell lines. The results indicated that specific modifications to the IPCBA structure significantly enhanced cytotoxicity, demonstrating its potential as a lead compound for further development .
Case Study 2: IPCBA-Based Polymers
Research focused on developing IPCBA-modified polymers for use in biomedical applications showed improved biocompatibility and mechanical properties compared to unmodified polymers. These findings support the use of IPCBA in creating materials for medical devices .
Mechanism of Action
The mechanism of action of 1-Isopropylcyclobutanamine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 1-Isopropylcyclobutanamine, highlighting differences in substituents, molecular properties, and industrial relevance:
Detailed Analysis
C₇H₁₅N Isomer (InChIKey: YTAQAMHOCUWJIV)
This structural isomer shares the molecular formula with this compound but differs in stereochemistry or substituent arrangement, as indicated by its distinct InChIKey . With 28 patents , it may serve overlapping or divergent roles in industrial applications. The lower patent count suggests niche utility compared to the isopropyl variant.
1-(Methoxymethyl)cyclobutanamine Hydrochloride
The methoxymethyl group introduces polarity via the ether oxygen, improving solubility in polar solvents. The hydrochloride salt further enhances aqueous stability, making it suitable for pharmaceutical formulations.
1-(Aminomethyl)cyclobutanamine
This diamine derivative exhibits higher basicity due to the additional primary amine group. Its reactivity could be advantageous in polymer crosslinking or metal chelation. Safety data emphasize the need for full-body chemical suits, indicating higher toxicity or corrosiveness .
1-(1-Methyl-1-buten-1-yl)cyclopropanamine
The unsaturated butenyl substituent may participate in conjugation or addition reactions, broadening its utility in organic synthesis .
Isobutylamine
As a simple branched primary amine, isobutylamine lacks the steric hindrance of cyclic analogues. Its volatility and basicity make it a common precursor in agrochemicals. However, flammability and irritancy limit its handling protocols .
Patent and Application Trends
This compound leads in patent activity (32 patents), suggesting broad industrial adoption . Its isomer follows closely (28 patents), though specific applications remain undocumented.
Biological Activity
1-Isopropylcyclobutanamine is a cyclic amine compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structural formula of this compound can be represented as follows:
Biological Activity Overview
This compound exhibits various biological activities, including:
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial for neurodegenerative diseases.
- Antimicrobial Activity : Some derivatives of cyclobutane compounds have shown promising antimicrobial effects against various pathogens.
- Anticancer Potential : There is emerging evidence indicating that cyclobutane derivatives may possess anticancer properties through mechanisms involving cell cycle regulation.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Cyclobutane derivatives may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, influencing neuronal signaling and providing neuroprotective effects.
- Induction of Apoptosis in Cancer Cells : Some studies indicate that certain derivatives can induce apoptosis in cancer cells by activating intrinsic pathways.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Neuroprotective | Potential to protect neurons from damage | |
| Antimicrobial | Effective against certain bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Study 1: Neuroprotection
A study conducted on the neuroprotective effects of this compound revealed that it significantly reduced neuronal cell death in vitro. The mechanism was linked to the modulation of oxidative stress markers and enhancement of endogenous antioxidant defenses.
Case Study 2: Antimicrobial Activity
Research evaluating the antimicrobial properties found that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was assessed using standard disk diffusion methods, demonstrating significant zones of inhibition.
Case Study 3: Anticancer Properties
In vitro studies on various cancer cell lines demonstrated that this compound could induce cell cycle arrest and apoptosis. Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting enhanced apoptotic activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
